N-(3-ACETYLPHENYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
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Overview
Description
N-(3-Acetylphenyl)-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide compound known for its diverse applications in medicinal and organic chemistry. Sulfonamides are a class of compounds that have been widely studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown significant potential in various scientific research fields.
Preparation Methods
The synthesis of N-(3-acetylphenyl)-3,4-dimethoxybenzene-1-sulfonamide typically involves the reaction of 3-acetylphenylamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography .
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
N-(3-Acetylphenyl)-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
N-(3-Acetylphenyl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3,4-dimethoxybenzene-1-sulfonamide involves the inhibition of specific enzymes and pathways. For example, it can inhibit dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria, leading to antimicrobial effects . Additionally, it may interact with other molecular targets such as proteins and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
N-(3-Acetylphenyl)-3,4-dimethoxybenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a different substitution pattern, leading to variations in biological activity.
1-Tosyl-1H-imidazole: A sulfonamide with a different core structure, used in different applications.
4-Methyl-N-(pyridin-4-yl)benzenesulfonamide: Another sulfonamide with distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-5-4-6-13(9-12)17-23(19,20)14-7-8-15(21-2)16(10-14)22-3/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWSKLQVPWJMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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